4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline
Description
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline is a rigid, aromatic diamine characterized by a central benzo[d]imidazole core substituted with a methyl group at the 1-position. This compound serves as a critical building block in the synthesis of covalent organic frameworks (COFs), particularly chiral COFs such as LZU-72 and LZU-76 . Its structural rigidity and functionalizability enable the incorporation of chiral moieties (e.g., pyrrolidine) into COF architectures, which exhibit high crystallinity (surface areas up to 1114 m²·g⁻¹), chemical robustness, and catalytic activity in asymmetric reactions like the aldol reaction (enantioselectivity up to 87% ee) . The methyl group enhances steric stability, preventing undesired rotations and maintaining structural integrity during COF assembly .
Properties
IUPAC Name |
4-[7-(4-aminophenyl)-1-methylbenzimidazol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-24-12-23-19-17(13-2-6-15(21)7-3-13)10-11-18(20(19)24)14-4-8-16(22)9-5-14/h2-12H,21-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCNUXCTAPMISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources. For 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline, the reaction employs 4,7-diamino-1-methylbenzimidazole as a key intermediate. This intermediate is synthesized by reacting 1,2-diamino-4-nitrobenzene with acetic anhydride under reflux, followed by reduction of the nitro groups to amines using catalytic hydrogenation.
Reaction Conditions:
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Nitro Reduction: 10% Pd/C catalyst, H₂ (50 psi), ethanol solvent, 80°C, 6 hours.
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Cyclization: Acetic acid, 120°C, 12 hours.
Methylation at the N1 Position
The introduction of the methyl group at the N1 position is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step ensures regioselectivity and prevents undesired alkylation at other reactive sites.
Example Protocol:
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Dissolve 4,7-diaminobenzimidazole (10 mmol) in DMF.
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Add K₂CO₃ (15 mmol) and CH₃I (12 mmol).
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Stir at 60°C for 8 hours.
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Isolate product via filtration and wash with cold water.
Functionalization with Aniline Groups
Ullmann Coupling for Aryl-Amine Bond Formation
The attachment of aniline groups to the benzimidazole core is facilitated by Ullmann-type coupling reactions. Copper(I) iodide serves as a catalyst, enabling the coupling of 4,7-dibromo-1-methylbenzimidazole with excess aniline under elevated temperatures.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 68–72% |
Buchwald-Hartwig Amination as an Alternative
For higher regiocontrol, palladium-catalyzed Buchwald-Hartwig amination is employed. This method uses Pd₂(dba)₃ and Xantphos as a catalytic system, achieving yields up to 85% under milder conditions.
Key Advantages:
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Tolerance for electron-deficient aniline derivatives.
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Reduced side products compared to Ullmann coupling.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production prioritizes efficiency and reproducibility through continuous flow chemistry. A representative setup involves:
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Reactor Configuration: Two sequential microreactors for cyclization and amination.
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Residence Time: 30 minutes per step.
Table 1: Batch vs. Flow Process Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 65–70% | 88–92% |
| Purity | 90–92% | 98–99% |
| Energy Consumption | High | Moderate |
Solvent Recycling and Waste Reduction
Flow systems integrate solvent recovery units, reducing dichloromethane and DMF usage by 40%. This aligns with green chemistry principles and lowers production costs.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity. Alternative solvents include acetonitrile for polymorph control.
Chromatographic Techniques
For analytical validation, preparative HPLC with a C18 column (MeOH/H₂O gradient) resolves residual aniline byproducts. GC-MS and ¹H-NMR confirm structural integrity.
Characterization Data:
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¹H-NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 4H, Ar-H), 7.45 (s, 2H, Imidazole-H), 6.75 (d, 4H, NH₂), 3.62 (s, 3H, CH₃).
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LC-MS (ESI+): m/z 315.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aniline groups can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline moieties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline as an antimicrobial agent. Its derivatives have shown varying degrees of activity against different bacterial strains. For instance, compounds derived from imidazole structures have been synthesized and evaluated for their antibacterial properties, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound exhibits antioxidant activities that are crucial for preventing oxidative stress-related diseases. Research indicates that certain derivatives demonstrate superior antioxidant capabilities compared to their metal complexes, suggesting a potential role in therapeutic applications aimed at reducing oxidative damage in cells .
Anticancer Potential
Investigations into the anticancer properties of related compounds reveal that imidazole derivatives can induce apoptosis in cancer cells. The molecular docking studies suggest that these compounds interact effectively with biological targets involved in cancer progression. This opens avenues for developing new anticancer agents based on the structural motifs found in this compound .
Materials Science
Conductive Polymers
The unique electronic properties of this compound make it a candidate for use in conductive polymers. Research has indicated that incorporating this compound into polymer matrices can enhance their electrical conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Sensors
The compound's ability to undergo charge transfer processes makes it suitable for sensor applications. Its derivatives can be designed to selectively detect various analytes, including metal ions and small organic molecules. Studies have demonstrated the feasibility of using imidazole-based sensors for environmental monitoring and biomedical diagnostics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their function and leading to cell death. The pathways involved include inhibition of enzyme activity and induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline, highlighting their applications and performance differences:
Key Comparative Insights:
Chiral Functionality: The methyl-benzimidazole derivative enables chiral COFs with high enantioselectivity, whereas non-chiral analogs like BTDA or BO lack this capability . Pyrrolidine-substituted analogs ((S)-4,4'-(2-(pyrrolidin-2-yl)...) retain catalytic activity even after recycling, a feature absent in non-functionalized diamines like MDA .
Electronic and Photophysical Properties :
- BTDA’s electron-deficient thiadiazole core enhances charge separation in photocatalytic CO₂ reduction, outperforming the benzimidazole-based COFs in redox-driven applications .
- BO’s oxygen substitution improves visible-light absorption compared to sulfur-containing BTDA, highlighting the impact of heteroatom choice on optoelectronic properties .
Thermal and Chemical Stability :
- Fluorinated diamines (e.g., 4,4'-(hexafluoroisopropylidene)dianiline) exhibit superior thermal stability (>450°C) due to strong C–F bonds, whereas benzimidazole-based COFs degrade at lower temperatures (~500°C) .
Application Scope :
- Benzimidazole derivatives excel in asymmetric catalysis, while thiadiazole/oxadiazole analogs dominate photocatalysis and biomedical applications .
Biological Activity
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline is a complex organic compound characterized by its benzimidazole core and two aniline groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is with a molecular weight of approximately 314.38 g/mol .
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound. For instance, derivatives have shown significant activity against viruses such as HIV and dengue virus. The mechanism often involves the inhibition of viral proteases or polymerases .
Table 1: Antiviral Efficacy of Imidazole Derivatives
| Compound | Virus Targeted | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 | 0.35 | |
| Compound B | Dengue Virus | 1.85 | |
| 4,4'-(1-Methyl-1H-benz) | Yellow Fever Virus | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 0.0039 | |
| Compound D | Escherichia coli | 0.025 | |
| 4,4'-(1-Methyl-1H-benz) | TBD | TBD |
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or nucleic acids within cells. This binding can disrupt normal cellular functions such as enzyme activity and DNA replication, leading to cytotoxic effects on pathogens or cancerous cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of imidazole-based compounds in clinical settings:
- Study on HIV Protease Inhibition : A study demonstrated that a related imidazole compound effectively inhibited HIV protease activity in vitro, showing potential for therapeutic development in HIV treatment .
- Antibacterial Efficacy Analysis : Another study assessed the antibacterial properties against various strains of bacteria, revealing that certain derivatives had significant inhibitory effects compared to standard antibiotics .
Q & A
Q. What protocols ensure reproducible synthesis of chiral COFs using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
